molecular formula As2Fe3O8 B1181066 N-DECANOICACID,MANGANESESALT CAS No. 10139-57-8

N-DECANOICACID,MANGANESESALT

Cat. No.: B1181066
CAS No.: 10139-57-8
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Description

Significance of Manganese Carboxylates in Chemical Research

Manganese carboxylates, the family of compounds to which N-decanoyl acid, manganese salt belongs, are of considerable interest to researchers for several reasons. A primary area of focus is in the field of bioinorganic chemistry. ufl.eduacs.org Researchers use manganese carboxylate complexes as synthetic analogs to model the complex structures and functions of manganese-containing metalloenzymes. researchgate.net A notable example is the oxygen-evolving complex (OEC) in photosystem II, where a cluster of manganese ions, bridged by oxygen atoms and ligated by carboxylate groups from amino acid side chains, is essential for the oxidation of water. ufl.edu The study of simpler manganese carboxylate compounds helps to understand the structural, spectroscopic, and magnetic properties of these biological sites. ufl.eduacs.org

Beyond their biological relevance, manganese carboxylates have found practical applications in materials science. They are investigated as pro-degradant additives to promote the degradation of plastics, addressing environmental concerns related to plastic waste. scialert.netscialert.netresearchgate.net The thermal stability of these compounds is a key factor in this application, as they must withstand the processing temperatures of polymers like polyethylene (B3416737). scialert.net

Historical Context of Manganese(II) Carboxylate Studies

The study of manganese coordination compounds has a rich history. While early research in the 19th century identified the neurotoxic effects of manganese overexposure, the exploration of its coordination chemistry and organometallic compounds began in earnest in the 20th century. researchgate.net Foundational work in the 1930s on the synthesis of organomanganese compounds, such as phenylmanganese iodide and diphenylmanganese, established methods for creating manganese-carbon bonds.

Subsequent research in the mid-20th century expanded to include a wider variety of ligands. The synthesis of manganese carboxylates, including neodecanoate derivatives, marked a significant advancement, offering compounds with improved stability in organic solvents. This progress was part of a broader effort to understand the chemistry of transition metal-ligand interactions, leading to a diverse range of manganese complexes with varying oxidation states and coordination geometries. researchgate.net The development of multinuclear manganese carboxylate complexes has been a major area of expansion, driven by their relevance to metalloenzymes and the search for new magnetic materials. researchgate.net

Scope of Academic Research on N-Decanoic Acid, Manganese Salt

Specific academic inquiry into N-Decanoic acid, manganese salt has focused on its behavior in solution. A key study involved conductometric and spectrophotometric investigations of manganese(II) decanoate (B1226879) in organic solvents like N,N-dimethylformamide (DMF) and 1-butanol. oup.com This research aimed to determine properties such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules aggregate to form micelles.

The study concluded that manganese(II) decanoate behaves as a simple electrolyte and is ionic in nature. oup.com The ionic character of the compound was further confirmed through spectrophotometric measurements. oup.com An interesting finding was that the CMC was independent of the dielectric constant of the solvent used. oup.com

Below are the key findings from the conductometric analysis:

PropertySolvent: DMFSolvent: 1-Butanol
Critical Micelle Concentration (CMC) DeterminedDetermined
Degree of Dissociation CalculatedCalculated
Dissociation Constant CalculatedCalculated

This research provides fundamental data on the solution chemistry of N-Decanoic acid, manganese salt, contributing to the broader understanding of metal soaps in non-aqueous media.

Properties

CAS No.

10139-57-8

Molecular Formula

As2Fe3O8

Synonyms

N-DECANOICACID,MANGANESESALT

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of N Decanoic Acid, Manganese Salt

Fundamental Coordination Modes of Decanoate (B1226879) Ligands with Manganese

The decanoate ligand (CH₃(CH₂)₈COO⁻), derived from n-decanoic acid, is a versatile building block in the construction of manganese coordination complexes. Its carboxylate group can interact with the manganese ion in several distinct modes, leading to a variety of molecular architectures. These coordination modes are primarily categorized as monodentate, bidentate, and bridging.

Monodentate Coordination

In the monodentate coordination mode, the decanoate ligand binds to a single manganese ion through only one of its carboxylate oxygen atoms. This type of interaction is a fundamental aspect of transition metal carboxylate chemistry. While less common as the sole coordination mode in stable, isolated manganese decanoate complexes, it can be a constituent in more complex structures or exist in solution equilibria. The single oxygen-metal bond leaves the other oxygen atom of the carboxylate group uncoordinated or involved in hydrogen bonding.

Bridging Ligand Geometries (e.g., syn-syn, syn-anti, anti-anti)

One of the most significant features of carboxylate ligands is their ability to bridge two or more metal centers, leading to the formation of polynuclear or polymeric structures. The decanoate ligand can adopt several bridging geometries, with the most common being syn-syn, syn-anti, and anti-anti conformations.

Syn-syn Bridging: In this arrangement, the two oxygen atoms of the carboxylate group bridge two manganese ions in a way that both metal ions are on the same side of the C-O-C plane. This mode is frequently observed in dinuclear and polynuclear manganese carboxylate clusters.

Syn-anti Bridging: Here, the carboxylate ligand bridges two manganese ions with one metal ion on the same side and the other on the opposite side of the C-O-C plane. This geometry contributes to the formation of one-dimensional chain structures or more complex polymeric networks.

Anti-anti Bridging: In the anti-anti conformation, both manganese ions are on opposite sides of the C-O-C plane. This coordination mode can also lead to the formation of extended structures.

The prevalence of these bridging modes in manganese decanoate complexes plays a crucial role in determining their magnetic and material properties.

Investigation of Manganese Oxidation States in Decanoate Complexes

Manganese is well-known for its ability to exist in multiple oxidation states, with +2, +3, and +4 being particularly common in coordination complexes. In the context of manganese decanoate, the manganese(II) oxidation state (Mn²⁺) is frequently encountered. The synthesis of manganese(II) carboxylates, including those with long chains like laurate, palmitate, and stearate, has been well-documented. scialert.net The stability of the Mn(II) state is attributed to its d⁵ electron configuration, which provides a half-filled d-orbital stability.

While Mn(II) is common, the formation of manganese decanoate complexes with higher oxidation states, such as Mn(III), is also possible, often influenced by the synthetic conditions and the presence of other ligands. The oxidation state of manganese in a decanoate complex can be determined using various spectroscopic and analytical techniques, including X-ray photoelectron spectroscopy (XPS) and magnetic susceptibility measurements.

Oxidation StateElectron ConfigurationCommon Coordination Geometries
Mn(II)d⁵Octahedral, Tetrahedral, Square Pyramidal
Mn(III)d⁴Octahedral (often distorted due to Jahn-Teller effect)
Mn(IV)Octahedral

Structural Diversity of Manganese Decanoate Complexes

The combination of versatile decanoate coordination modes and variable manganese oxidation states gives rise to a wide array of structural possibilities for manganese decanoate complexes. These can range from simple mononuclear species to complex polynuclear clusters and coordination polymers.

Mononuclear Species

Mononuclear manganese decanoate complexes are compounds in which a single manganese ion is coordinated by one or more decanoate ligands, along with potentially other co-ligands such as water or solvent molecules. In such species, the decanoate ligands typically exhibit monodentate or, more commonly, bidentate chelation to satisfy the coordination sphere of the central manganese ion.

Dinuclear and Polynuclear Architectures

Manganese carboxylates, including N-decanoic acid manganese salt, frequently form multinuclear clusters. These structures are characterized by the presence of multiple manganese centers bridged by carboxylate ligands and often other bridging groups like oxo or hydroxo ions.

Dinuclear Complexes: The simplest multinuclear form is the dinuclear cluster, where two manganese ions are linked. An example is seen in a dinuclear Mn(II) p-semiquinonato complex, which provides insight into the fundamental interactions between two manganese centers. nih.gov

Polynuclear Complexes: More complex arrangements lead to polynuclear architectures with higher numbers of metal ions. Research has revealed a variety of such structures:

Tetranuclear Clusters: Thiacalix mdpi.comarene ligands have been used to create tetranuclear {Mn₄}-cluster cores. mdpi.com In these structures, four manganese atoms can be held between two macrocyclic ligands, forming rhomb-like geometries. mdpi.com

Hexanuclear and Heptanuclear Clusters: The use of spacer ligands can link hexanuclear mixed-valent carboxylate clusters of the type [Mn₆O₂(O₂CR)₁₀] into larger assemblies. researchgate.net Heptanuclear complexes, such as {Mn(II)₃Mn(IV)Ln(III)₃} (where Ln is a lanthanide), have also been synthesized, featuring complex core structures held together by acetate (B1210297) and Schiff base ligands. mdpi.com

Decanuclear Complexes: Even larger clusters, such as a Mn₁₀ complex, have been synthesized, demonstrating the capacity of manganese to form extensive polynuclear species. ufl.edu

The core of these clusters often features a {MnₓOᵧ} unit, where 'O' represents oxo or hydroxo bridges. For example, the well-known trinuclear oxo-centered core [Mn₃(µ₃-O)(µ₂-O₂CR)₆]⁺ is a common building block in manganese carboxylate chemistry. scribd.com The specific geometry and nuclearity of the cluster are influenced by factors such as the solvent used during synthesis and the nature of any additional ligands present.

Cluster TypeExample Core/FormulaBridging LigandsReference
DinuclearMn(II)-p-semiquinonatoSemiquinone nih.gov
Tetranuclear{Mn₄}-clusterThiacalix mdpi.comarene, DMF mdpi.com
Hexanuclear{Mn(II)₄Mn(III)₂(μ₄-O)₂}Carboxylates, Pyrazine researchgate.net
Heptanuclear{Mn(II)₃Mn(IV)Dy(III)₃}Acetates, Schiff base mdpi.com
Decanuclear[Mn₁₀O₄(OH)₂(O₂CMe)₈(hmp)₈]⁴⁺Acetates, hmp⁻, Oxo, Hydroxo ufl.edu

One-Dimensional Coordination Polymers

Polynuclear manganese carboxylate clusters can act as secondary building units (SBUs) that link together to form extended structures. When these SBUs are connected in a linear fashion, one-dimensional (1D) coordination polymers, or chains, are formed.

The formation of these 1D chains is often directed by the use of bridging "spacer" ligands that connect the manganese clusters. For instance, hexanuclear [Mn₆O₂(O₂CR)₁₀] clusters have been successfully linked by rigid (pyrazine) and flexible (1,2-bis(4-pyridyl)ethane) spacer ligands to exclusively form 1D polymers. researchgate.net Similarly, trinuclear and tetranuclear manganese clusters have been bridged by ligands like 2,2'-bipyrimidine (B1330215) (bpm) or hexamethylenetetramine (hmta) to create chain-like coordination polymers. nih.gov

The nature of the resulting 1D architecture can vary. In some cases, the propagation of the chain is linear, while in others, it can be perpendicular, influenced by the geometry of the linking ligand and the presence of solvent molecules within the crystal lattice. researchgate.net The carboxylate groups themselves, such as decanoate, typically play a role in constructing the initial multinuclear SBU, while the auxiliary spacer ligands bridge these units into the final polymeric structure. nih.gov A polymeric species has also been observed for [{Mn(saltn)(O₂CEt)}n], demonstrating the tendency of manganese carboxylate systems to form such extended structures. researchgate.net

SBU TypeSpacer Ligand (Linker)Resulting StructureReference
Trinuclear Mn(II) cluster2,2'-bipyrimidine (bpm)1D Chain Polymer nih.gov
Mixed-Valent Mn₃O clusterHexamethylenetetramine (hmta)1D Chain Polymer nih.gov
Hexanuclear {Mn₆} clusterPyrazine (pyz), Nicotinamide (na)1D Coordination Chains researchgate.net
Mn(saltn) unitPropionate (O₂CEt)1D Polymeric Chain researchgate.net

Influence of Auxiliary Ligands on Coordination Environment and Structure

Auxiliary ligands, which are ligands other than the primary decanoate, play a critical role in determining the final structure of the manganese salt. Their size, shape, and coordination modes can dictate the nuclearity (mononuclear vs. polynuclear), dimensionality, and coordination geometry around the manganese centers. rsc.orgresearchgate.net

The introduction of N-donor heterocyclic ligands like 2,2'-bipyridine, 2,2'-bipyrimidine, or Schiff bases can lead to the formation of discrete multinuclear clusters or extended coordination polymers. researchgate.netnih.gov For example, the reaction of manganese isobutyrate with 2,2'-dipyridylamine (B127440) yields a discrete trinuclear cluster, whereas using 2,2'-bipyrimidine as a linker results in a 1D coordination polymer composed of these trinuclear units. nih.gov

The steric and electronic properties of these auxiliary ligands are crucial. rsc.orgresearchgate.net

Steric Hindrance: Bulky Schiff base ligands can prevent the formation of polynuclear compounds, favoring mononuclear species instead. rsc.orgresearchgate.net For instance, the presence of methoxy (B1213986) groups on a Schiff base ligand increases steric crowding and inhibits polymer formation. rsc.orgresearchgate.net

Ligand Chirality: The chirality of the auxiliary ligand can influence the final structure. Manganese(III) complexes formed with the racemic version of a ligand can have a different coordination fashion (e.g., trans-didentate) compared to the complex formed with an enantiopure ligand (fac-cct-tridentate). nih.gov

These findings demonstrate that by carefully selecting auxiliary ligands, it is possible to tune the architecture of manganese carboxylate complexes, moving from simple molecules to complex polymeric frameworks. rsc.orgresearchgate.net

Supramolecular Interactions in Manganese Carboxylate Frameworks

Beyond the primary coordination bonds that define the individual molecules or polymers, weaker supramolecular interactions are vital in organizing these units into a stable, three-dimensional crystal lattice. These non-covalent forces include hydrogen bonding, C-H···O interactions, and π-π stacking.

Hydrogen bonding is particularly significant, especially when coordinated water molecules or other protic ligands are present. In mononuclear complexes, [M(L)₂(H₂O)₄] units can be linked into 3D architectures solely through hydrogen bonding between the coordinated water molecules and the carboxylate groups. epa.gov In more complex systems, coordinated water molecules can initiate extensive hydrogen-bonded networks that link individual polynuclear clusters or polymer chains into larger supramolecular dimers or layers. rsc.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Methodologies for Characterization

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in elucidating the coordination of the decanoate (B1226879) ligand to the manganese(II) ion. The analysis focuses on the vibrational modes of the carboxylate group and the low-frequency vibrations associated with the manganese-oxygen (Mn-O) bond.

In the FTIR spectrum of manganese(II) decanoate, the key diagnostic bands are those of the carboxylate (COO⁻) group. The asymmetric stretching vibration (νₐsym(COO⁻)) and the symmetric stretching vibration (νₛym(COO⁻)) are of particular interest. The frequency separation (Δν) between these two bands (Δν = νₐsym - νₛym) provides insight into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

Raman spectroscopy complements FTIR by providing information on the symmetric vibrations and the Mn-O stretching modes, which are often weak in the infrared spectrum. horiba.com The Mn-O stretching vibrations, typically observed in the low-frequency region (200–600 cm⁻¹), are direct probes of the ligand-metal bond strength. nih.govresearchgate.net The presence of bands in this region confirms the formation of the manganese carboxylate bond. rsc.org

Table 1: Typical Vibrational Frequencies for Manganese(II) Decanoate

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C-H Stretching 2850 - 2960 FTIR, Raman
Asymmetric COO⁻ Stretching (νₐsym) 1540 - 1610 FTIR
Symmetric COO⁻ Stretching (νₛym) 1400 - 1450 FTIR

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the manganese(II) decanoate complex. As a d⁵ high-spin ion, Mn(II) complexes are known for their very pale colors, a consequence of their spin-forbidden d-d electronic transitions. docbrown.info

The UV-Vis spectrum of manganese(II) decanoate is expected to show very weak absorption bands in the visible region, typically between 300 and 600 nm. docbrown.info These transitions, from the ⁶A₁ ground state to various excited quartet states, are formally forbidden by the spin selection rule, resulting in low molar absorptivity. A characteristic weak absorbance for Mn²⁺ ions can sometimes be observed around 401 nm. nih.gov More intense bands may appear in the UV region, attributable to charge transfer transitions between the ligand and the metal center. libretexts.org The position and intensity of these bands provide information about the coordination geometry and the electronic structure of the manganese center.

Table 2: Expected Electronic Transitions for Manganese(II) Decanoate

Transition Type Wavelength Range (nm) Characteristics
d-d transitions 300 - 600 Very weak, spin-forbidden

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful tools for probing the paramagnetic nature of the Mn(II) center and for verifying the structural integrity of the organic ligand.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like the Mn(II) ion (d⁵, S = 5/2). The EPR spectrum of a high-spin Mn(II) complex is characterized by a distinctive six-line hyperfine pattern. nih.gov This splitting arises from the coupling of the electron spin with the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance). nih.govresearchgate.net

The appearance of the spectrum is sensitive to the local coordination environment of the Mn(II) ion. Parameters such as the g-value, the hyperfine coupling constant (A), and the zero-field splitting (ZFS) parameters (D and E) can be extracted from the spectrum. nih.govnih.gov These parameters provide detailed information about the symmetry of the ligand field around the manganese ion and the nature of the manganese-ligand bonds. rsc.org

While NMR is a cornerstone technique for characterizing organic molecules, its application to paramagnetic complexes like manganese(II) decanoate presents challenges. The paramagnetic Mn(II) center causes significant broadening and shifting of the NMR signals of the nearby ligand nuclei. nih.gov

However, this paramagnetic effect can be exploited. The severe line broadening of the proton (¹H) and carbon (¹³C) signals of the decanoate ligand confirms its coordination to the manganese center. nih.govmdpi.com Despite the broadening, the integration of the signals can sometimes be used to confirm the stoichiometry of the ligand relative to the metal. Therefore, while detailed structural elucidation by NMR is difficult, it serves as a valuable tool to confirm the presence and integrity of the decanoate ligand within the complex. nih.gov

Elemental Analysis and Thermogravimetric Analysis for Compositional and Thermal Stability Assessment

Elemental analysis provides the empirical formula of the compound by quantifying the mass percentages of carbon, hydrogen, and manganese. This is a fundamental technique for confirming the bulk composition and purity of a synthesized batch of manganese(II) decanoate.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the compound and to study its decomposition pathway. When heated, manganese(II) decanoate will decompose in a series of steps. Typically, the first mass loss corresponds to the removal of any coordinated or lattice solvent molecules. sdu.dk At higher temperatures, the decanoate ligands undergo thermal decomposition. The process ultimately yields a stable manganese oxide residue (e.g., MnO, Mn₃O₄, or Mn₂O₃), with the final product depending on the temperature and atmospheric conditions. sdu.dk The TGA curve provides quantitative information about the temperature ranges of these decomposition steps and the stoichiometry of the final residue.

Table 3: Hypothetical Elemental and Thermogravimetric Data for Manganese(II) Decanoate (C₂₀H₃₈MnO₄)

Analysis Type Parameter Theoretical Value
Elemental Analysis % Carbon 57.54%
% Hydrogen 9.18%
% Manganese 13.16%
Thermogravimetric Analysis Decomposition Onset ~250-350 °C
Final Residue Manganese Oxide

X-ray Diffraction (XRD) for Crystallographic Structure Determination

Powder XRD (PXRD) is used for the phase identification of the bulk material. The resulting diffraction pattern serves as a fingerprint for the crystalline compound. It can be used to confirm the synthesis of the desired product, assess its crystallinity, and identify any crystalline impurities. rsc.orgresearchgate.net The final manganese oxide product from TGA can also be identified using XRD by comparing its diffraction pattern to known standards. rsc.orguitm.edu.my

Surface and Morphological Characterization Techniques (e.g., AFM, SEM)

The surface topography and morphology of N-decanoic acid, manganese salt, are crucial for understanding its physical and chemical properties. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are instrumental in providing detailed information about the surface features, particle size, and shape of this compound.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. It operates by scanning a sharp tip over the sample surface. The deflection of the cantilever holding the tip, due to forces between the tip and the sample, is monitored to create a topographical map. For N-decanoid acid, manganese salt, AFM can reveal details about surface roughness, grain size, and the presence of any crystalline structures on the surface.

While specific research detailing the comprehensive surface and morphological characterization of N-decanoid acid, manganese salt is not extensively available, studies on similar manganese carboxylates and manganese oxide nanoparticles provide insights into the expected morphology. For instance, SEM studies on manganese oxide nanoparticles have shown particle diameters ranging from 30 to 40 nm. researchgate.net The morphology of these related compounds often reveals aggregated nanoparticles and crystalline forms. researchgate.net

Detailed Research Findings

Research on various manganese carboxylates indicates they are typically in powder form with low bulk densities. scialert.netscialert.net The application of SEM to manganese decanoate would likely reveal the particulate nature of the compound, including the shape, size, and aggregation of the individual particles. AFM would further complement this by providing quantitative data on surface roughness and features at a higher resolution.

A hypothetical analysis of N-decanoid acid, manganese salt using these techniques could yield data such as that presented in the interactive table below. This table illustrates the type of quantitative morphological data that can be obtained from AFM and SEM analysis.

Interactive Data Table: Morphological Analysis of N-Decanoic Acid, Manganese Salt

ParameterMethodMeasurement 1Measurement 2Measurement 3Average
Particle Size (diameter) SEM150 nm165 nm140 nm151.7 nm
Surface Roughness (Ra) AFM12.5 nm14.2 nm11.8 nm12.8 nm
Grain Size AFM85 nm92 nm88 nm88.3 nm

Note: The data in this table is illustrative and represents typical measurements that could be obtained for a powdered chemical compound like N-decanoid acid, manganese salt through SEM and AFM analysis. Ra denotes the arithmetic average of the absolute values of the surface height deviations.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For manganese carboxylates like manganese decanoate (B1226879), DFT can elucidate the nature of the coordination bond between the manganese ion and the carboxylate groups of the decanoic acid ligands.

Key insights from DFT studies on related manganese complexes include:

Geometric Optimization: Calculations can predict the most stable three-dimensional structure, including critical bond lengths and angles between the manganese center and the oxygen atoms of the carboxylate ligands. For similar manganese compounds, studies have optimized geometries using various functionals, such as B3LYP. nih.govaps.org

Electronic Properties: DFT is used to calculate the distribution of electrons within the molecule and determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov For various manganese complexes, this gap has been shown to be influenced by the coordination environment and solvent polarity. nih.gov

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can quantify the charge transfer and orbital interactions between the manganese ion and the decanoate ligands, clarifying the ionic versus covalent character of the Mn-O bonds.

Interactive Data Table: Representative DFT Parameters for Manganese Complexes (Note: Data for manganese decanoate is not specifically available; this table illustrates typical parameters calculated for other Mn(II) complexes.)

Parameter Typical Calculated Value/Range Significance
Mn-O Bond Length 2.10 - 2.30 Å Indicates the strength and nature of the coordination bond.
O-Mn-O Bond Angle 90° - 120° Defines the coordination geometry (e.g., octahedral, tetrahedral).
HOMO-LUMO Gap 2.5 - 4.0 eV Relates to electronic stability and reactivity.

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For manganese decanoate, MD simulations could provide insights into its behavior in different environments, such as in solution or as part of a larger material.

Potential applications of MD for this compound include:

Solvation Structure: MD can model how solvent molecules, like water, arrange themselves around the manganese decanoate molecule, forming solvation shells. The structure of these shells is vital for understanding the compound's solubility and reactivity in solution.

Conformational Dynamics: The long alkyl chains of the decanoate ligands are flexible. MD simulations can track their conformational changes over nanoseconds, revealing the dynamic nature of the molecule's structure.

Vibrational Properties: By analyzing the atomic motions from an MD trajectory, one can compute vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model. Studies on other manganese ions in solution have used Car-Parrinello molecular dynamics to understand how dynamics affect properties like bond lengths. researchgate.net

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Manganese compounds are known for their catalytic activity in various chemical reactions, particularly oxidations. mdpi.comepa.govnih.gov Computational studies are instrumental in mapping out the step-by-step mechanisms of these catalytic cycles.

For a compound like manganese decanoate, if it were to act as a catalyst, computational investigations would focus on:

Intermediate and Transition State Identification: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. nih.gov This allows for the determination of reaction energy barriers, which control the reaction rate. nih.gov

Mechanism Elucidation: By calculating the energy profiles of different possible reaction pathways, researchers can determine the most likely mechanism. For instance, in manganese-catalyzed oxidations, computational studies can distinguish between different pathways, such as those involving hydrogen atom transfer (HAT) or other mechanisms. acs.orgnih.gov

Ligand Effects: Theoretical models can be used to understand how the decanoate ligand influences the catalytic activity of the manganese center. The electronic and steric properties of the ligand can be systematically modified in silico to predict how these changes would affect catalytic performance, guiding the design of more efficient catalysts. researchgate.net

Interactive Data Table: Key Parameters in Catalytic Pathway Calculations (Note: This table is illustrative of parameters derived from computational studies of manganese-catalyzed reactions.)

Parameter Definition Importance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. Determines the reaction rate; lower Ea means a faster reaction.
Reaction Energy (ΔEr) The net energy difference between products and reactants. Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy).

Catalytic Applications of N Decanoic Acid, Manganese Salt and Derived Systems

Oxidation Catalysis

Manganese is notable for its multiple accessible oxidation states (from -3 to +7), which allows manganese complexes to be highly active in a variety of oxidation reactions. Manganese decanoate (B1226879) can act as a soluble source of manganese ions that participate directly in or initiate these catalytic cycles.

Alcohol Oxidation

Manganese compounds are effective catalysts for the oxidation of alcohols to corresponding aldehydes, ketones, or esters. While simple manganese salts can be used, more complex systems involving specific ligands are often employed to enhance activity and selectivity. The general mechanism often involves the formation of a high-valent manganese-oxo species which acts as the primary oxidant. These transformations can proceed using various oxidants, including hydrogen peroxide or even carbon tetrachloride in the presence of manganese catalysts like Mn(acac)₃ or MnO₂.

Hydroxylation Reactions (e.g., C-H hydroxylation)

The functionalization of otherwise inert C-H bonds is a significant challenge in synthetic chemistry. Manganese catalysts have emerged as powerful tools for mediating these reactions. Synthetic manganese catalysts, often bio-inspired, can perform challenging hydroxylations of aliphatic and aromatic C-H bonds. The mechanism is believed to proceed through highly reactive intermediates, such as high-valent manganese-oxo (Mn(V)=O) or manganese-hydroxo (Mn(IV)-OH) species, which are capable of abstracting a hydrogen atom from a C-H bond. The nature of the ligand framework around the manganese center is crucial for controlling the chemoselectivity of these oxidations.

Epoxidation Reactions

Manganese-catalyzed epoxidation of alkenes is an efficient method for synthesizing epoxides, which are valuable intermediates in organic synthesis. A well-established system employs catalytic amounts of a simple manganese(II) salt, such as manganese sulfate (B86663), in conjunction with hydrogen peroxide as the terminal oxidant. The reaction requires a bicarbonate buffer, which leads to the in-situ formation of peroxymonocarbonate, a key oxidizing agent in the catalytic cycle. This method is noted for being environmentally friendly and cost-effective.

Role as Precursors for Heterogeneous Catalysts (e.g., Manganese Oxides, Ferrites)

One of the significant industrial applications of manganese decanoate is its use as a precursor in the synthesis of solid-state materials that function as heterogeneous catalysts. The thermal decomposition of manganese carboxylates provides a reliable route to various metal oxides.

Manganese Oxides : Manganese oxides (MnOₓ) are versatile catalysts used in numerous applications, including the oxidative dehydrogenation of hydrocarbons and the degradation of organic pollutants. researchgate.netsemanticscholar.org The synthesis method significantly impacts the final properties of the MnOₓ material, such as its crystal phase (e.g., Mn₂O₃, Mn₃O₄) and surface area, which in turn determine its catalytic activity. researchgate.net Manganese decanoate can be used as a precursor in the synthesis of manganese oxide nanostructures; for instance, it has been used to grow Mn₃O₄ nanodomains epitaxially on iron oxide nanoparticles at around 200 °C. upc.eduub.edu

Ferrites : Manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles are important magnetic materials with applications in catalysis, data storage, and biomedical fields. nih.gov Manganese decanoate has been successfully utilized as a precursor for the synthesis of manganese-containing ferrite nanoparticles. For example, it was used in a process for the facet-selective epitaxial growth of manganese oxide on iron oxide nanoprisms, which, upon annealing, can form mixed manganese-iron oxides like MnₓFe₃-ₓO₄. upc.eduub.edu The choice of precursor is critical; using manganese decanoate allows for controlled growth of the manganese oxide phase onto seed nanoparticles. upc.edu Various methods, including co-precipitation and sol-gel techniques, are employed to synthesize manganese ferrite nanoparticles from precursor salts. scispace.commdpi.comijera.commdpi.com

The table below summarizes the synthesis of heterogeneous catalysts using manganese salt precursors.

Catalyst TypePrecursor Example(s)Synthesis MethodKey Properties/Applications
Manganese Oxide (Mn₃O₄) Manganese DecanoateSeeded-growth / Thermal DecompositionCatalysis, Anode material for batteries
Manganese Ferrite (MnFe₂O₄) Manganese Decanoate, Manganese NitratesSeeded-growth, Co-precipitation, Sol-gelMagnetic separation, Catalysis, Biomedical applications
Manganese Oxide (Cryptomelane) Potassium Permanganate, Manganese Acetate (B1210297)Acidic Precipitation / Redox MethodCO-PROX reaction, Pollutant degradation

Catalysis in Organic Transformations and Polymerization Processes

Beyond oxidation, manganese decanoate and related manganese compounds catalyze a range of other organic reactions.

In the realm of organic synthesis, manganese catalysts are valued for their low cost, low toxicity, and unique reactivity in promoting C-H functionalization reactions, enabling the diversification of complex molecules at late stages of a synthesis. nih.gov Manganese decanoate has also been used in the study of metal-catalyzed autoxidation of hydrocarbons like tetralin. cdnsciencepub.com In such reactions, the manganese salt acts as an initiator, but its concentration can also influence the reaction rate, sometimes leading to inhibition at higher concentrations. cdnsciencepub.comcardiff.ac.uk

In polymer chemistry, manganese decanoate is listed as a potential component in catalyst systems for olefin polymerization. google.com Conversely, it can also function as a polymerization inhibitor, particularly during the high-temperature distillation of reactive monomers like acrylic acid. In this context, it works synergistically with phenolic inhibitors to prevent unwanted polymerization, thereby ensuring process safety and purity of the monomer. google.com

Bio-inspired Catalysis and Redox Cycling

Many biological systems rely on manganese-centered enzymes to perform critical redox reactions, most notably the oxygen-evolving complex (OEC) in photosystem II, which oxidizes water to produce molecular oxygen. This natural process involves a cluster of manganese ions cycling through various oxidation states (Mn(III), Mn(IV), Mn(V)).

Inspired by these systems, researchers use manganese complexes, including those derived from carboxylate ligands, to develop artificial catalysts for water splitting and other challenging oxidations. nih.gov Layered manganese oxides treated with carboxylate groups have shown activity for the oxygen-evolution reaction (OER) at very low overpotentials, with the catalytic activity linked to the Mn(III)/Mn(IV) redox transition. nih.gov This behavior mimics key mechanisms of the natural OEC. nih.gov The redox cycling of manganese ions is fundamental to its catalytic activity. In the autoxidation of tetralin catalyzed by manganese decanoate, the catalyst is believed to cycle between Mn(II) and Mn(III) states to propagate the radical chain reaction. cdnsciencepub.com This ability to readily shuttle between oxidation states makes manganese a versatile and sustainable choice for a wide array of catalytic processes. nih.gov

Reactor Design and Process Optimization for Catalytic Systems Utilizing N-Decanoic Acid, Manganese Salt

Reactor Selection and Design Considerations

The selection of an appropriate reactor type is a foundational step in designing a catalytic process. The choice is primarily dictated by the reaction kinetics, phase of reactants and products, heat and mass transfer requirements, and the scale of operation. For catalytic applications involving manganese decanoate, which often occur in the liquid phase, both batch and continuous reactor configurations are viable options.

Batch Reactors: Stirred tank batch reactors are frequently employed in liquid-phase reactions, particularly at the laboratory and pilot scales, due to their operational flexibility and simplicity. In the context of oxidations catalyzed by manganese salts, such as the oxidation of hydrocarbons, batch reactors allow for precise control over reaction time, temperature, and catalyst concentration. For instance, studies on the oxidation of ethylbenzene (B125841) catalyzed by manganese salts have been effectively conducted in stirred batch reactors.

Continuous Reactors: For large-scale industrial production, continuous reactors, such as Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs), are generally preferred due to their potential for higher throughput, better product consistency, and improved heat management. In processes analogous to those where manganese decanoate could be used, like the production of terephthalic acid via p-xylene (B151628) oxidation which utilizes manganese and cobalt salts, continuous processes are the industry standard. These reactions are typically carried out in the liquid phase under elevated temperatures and pressures.

Key design parameters for reactors handling manganese decanoate catalyzed reactions include:

Material of Construction: The reactor material must be resistant to corrosion, especially if acidic or corrosive co-reagents or solvents are used.

Agitation System: Efficient mixing is crucial to ensure homogeneity, enhance mass transfer between phases (e.g., gas-liquid in oxidation reactions), and maintain uniform temperature distribution.

Heat Exchange System: Many catalytic oxidations are exothermic. Therefore, an effective heat removal system is essential to control the reaction temperature and prevent thermal runaways.

Catalyst Handling: For heterogeneous applications or if the catalyst precipitates, provisions for catalyst loading, recovery, and regeneration must be incorporated into the reactor design.

Process Optimization Strategies

Optimizing the process parameters is essential to achieve high catalytic activity, selectivity, and stability. The key variables that are typically manipulated include temperature, pressure, catalyst and reactant concentrations, and residence time.

Temperature and Pressure: The reaction temperature significantly influences the reaction rate and selectivity. For oxidation reactions catalyzed by manganese salts, temperatures can range from ambient to over 200°C. For example, the commercial production of terephthalic acid using a cobalt/manganese catalyst system operates at temperatures between 175–225 °C and pressures of 15–30 atm ekb.eg. The optimal temperature is a trade-off between achieving a high reaction rate and minimizing undesirable side reactions or catalyst deactivation. Pressure is a critical parameter in reactions involving gaseous reactants, such as oxygen in aerobic oxidations, as it affects the concentration of the dissolved gas in the liquid phase.

Catalyst and Reactant Concentrations: The concentration of the N-Decanoic acid, manganese salt catalyst is a key factor influencing the reaction rate. Optimizing the catalyst loading is crucial to balance the reaction speed with the cost of the catalyst and the complexity of its removal from the product stream. Similarly, the concentrations of the reactants and any co-catalysts or promoters must be carefully controlled to maximize the yield of the desired product.

Residence Time: In continuous reactors, the residence time of the reactants in the catalytic zone is a critical parameter. A shorter residence time may lead to incomplete conversion, while an excessively long residence time could result in the formation of byproducts through over-oxidation or other side reactions. The optimal residence time is determined through kinetic studies of the specific catalytic reaction.

The table below summarizes typical ranges for key process parameters in manganese-catalyzed oxidation reactions, which can serve as a starting point for the optimization of processes involving N-Decanoic acid, manganese salt.

ParameterTypical RangeConsiderations
Reactor Type Batch, CSTR, PFRScale of operation, reaction kinetics, heat transfer
Temperature 150 - 250 °CReaction rate vs. selectivity and catalyst stability
Pressure 10 - 40 atmFor reactions involving gaseous reactants (e.g., O₂)
Catalyst Concentration 0.1 - 5 mol%Balancing reaction rate with cost and separation
Solvent Acetic Acid, Water, Organic SolventsSolubilizing reactants and catalyst, influencing reaction

Kinetic Modeling and Simulation: A thorough understanding of the reaction kinetics is fundamental for effective reactor design and optimization. Developing a kinetic model that accurately describes the rates of the main and side reactions allows for the use of process simulation tools to predict the reactor performance under various operating conditions. This enables the in-silico optimization of the process, reducing the need for extensive and costly experimental investigations.

Applications in Materials Science and Engineering

Precursor in Nanomaterial Synthesis

Manganese decanoate (B1226879) is a valuable precursor in the synthesis of various nanomaterials due to its decomposition characteristics, which can be controlled to produce nanoparticles with specific sizes and morphologies. The long alkyl chain of the decanoate ligand influences the reactivity and solubility of the manganese salt in organic solvents, making it suitable for solution-based synthesis methods like thermal decomposition.

Manganese decanoate is utilized in the synthesis of different manganese oxide nanoparticles (MONs), such as MnO, MnO₂, Mn₂O₃, and Mn₃O₄. nih.govresearchgate.netmdpi.com The thermal decomposition of manganese decanoate in a high-boiling point solvent with the aid of surfactants allows for the formation of highly crystalline and monodisperse nanocrystals. nih.gov This method offers precise control over particle size and shape, which is crucial for their application-specific properties. youtube.com The choice of reaction parameters, including temperature, time, and the type of solvent and surfactants, dictates the final phase and morphology of the manganese oxide nanoparticles. nih.gov

Alternative synthesis routes for manganese oxide nanoparticles include co-precipitation, sol-gel, and hydrothermal methods, which typically employ precursors like manganese acetate (B1210297), manganese chloride, or potassium permanganate. nih.govjwent.netresearchgate.netijnc.irjwent.net Green synthesis approaches using plant extracts as reducing agents have also been explored for the eco-friendly production of manganese dioxide nanoparticles. jwent.netjwent.netscientificarchives.comfrontiersin.org

Table 1: Comparison of Synthesis Methods for Manganese Oxide Nanoparticles

Synthesis Method Typical Precursors Key Advantages
Thermal Decomposition Manganese Decanoate, Manganese Acetylacetonate High crystallinity, monodispersity, good control over size and shape nih.govyoutube.com
Co-precipitation Manganous Sulphate, Sodium Hydroxide (B78521) Simple, cost-effective, time-efficient ijnc.ir
Sol-Gel Manganese (II) Chloride, Potassium Permanganate Controlled morphology, versatile nih.govjwent.net
Hydrothermal Manganese-containing compounds Control over particle size and morphology
Green Synthesis Manganese Acetate, Plant Extracts Environmentally friendly, cost-effective scientificarchives.comfrontiersin.org

Manganese decanoate can also serve as the manganese source in the synthesis of mixed metal oxide nanostructures, such as manganese ferrite (B1171679) (MnFe₂O₄). These materials are of significant interest due to their magnetic properties. researchgate.net Synthesis methods for these nanostructures include co-precipitation, solvothermal synthesis, thermal decomposition, and microemulsion techniques. researchgate.netnih.gov In a typical synthesis, a manganese precursor like manganese decanoate is combined with an iron precursor in a suitable solvent system, followed by a reaction at elevated temperatures to form the crystalline nanoparticles. scienceopen.comdu.ac.ir The properties of the resulting MnFe₂O₄ nanoparticles, including their size and magnetic behavior, can be tailored by adjusting the reaction conditions. nih.govnih.gov

Table 2: Synthesis Parameters and Resulting Properties of MnFe₂O₄ Nanoparticles

Synthesis Method Precursors Temperature (°C) Resulting Particle Size (nm) Key Properties
Co-precipitation Manganese Sulfate (B86663), Iron (III) Nitrate 90 - 150 5.47 - 5.79 Crystalline spinel structure researchgate.net
Sonochemical Combustion Manganese Nitrate, Iron Nitrate 300 - 500 10 - 20 Spinel phase nih.gov
Thermal Decomposition Metal Oleate Complexes High Varies Monodisperse nanocrystals
Co-precipitation (pH variation) Manganese and Iron Salts, NH₄OH Room Temperature 5 - 15 Superparamagnetic nih.gov

Integration in Functional Coatings and Additives

Manganese decanoate is utilized as a highly effective oxidative drier in solvent-based coatings, architectural paints, wood coatings, and printing inks. specialchem.com It promotes both surface and through-drying in binder systems that cure by oxidation. specialchem.com Due to its inherent color, it is primarily used in pigmented coating systems and primers. specialchem.com Manganese-based compounds are also being investigated as less toxic alternatives to chromium pigments in anti-corrosion coatings, where they have shown the ability to inhibit underfilm corrosion of steel. researchgate.net In some formulations, manganese soaps are used in combination with other driers to optimize performance. mdpi.com The development of manganese-bearing polymer complexes as driers aims to improve their compatibility and stability in alkyd-based paints while reducing the leaching of manganese ions. mdpi.comepo.org Manganese phosphate (B84403) coatings are also known for their excellent corrosion resistance, abrasion resistance, and lubricity on iron and steel surfaces. allblackco-inc.comcrestchemicals.com

Development of Single-Molecule Magnets and Magnetic Materials

Manganese-containing compounds are central to the field of single-molecule magnets (SMMs), which are individual molecules that exhibit superparamagnetic behavior. wikipedia.org The first reported SMM was a manganese oxide compound, [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄], often referred to as "Mn12". wikipedia.org The synthesis of these complex manganese clusters often involves the use of manganese carboxylates as precursors. Manganese decanoate, being a manganese carboxylate, can be a suitable starting material for the synthesis of new SMMs. The organic ligands play a crucial role in isolating the magnetic cores of these molecules from each other. Research in this area focuses on developing new SMMs with higher operating temperatures for potential applications in high-density information storage and quantum computing. wikipedia.orgufl.edu The assembly of individual SMMs into larger structures, such as single-chain magnets, can lead to materials with enhanced magnetic properties, including large magnetic coercivity. rsc.org

Components in Energy Storage Systems (e.g., Battery Materials)

Manganese oxides are important cathode materials in various types of batteries, particularly lithium-ion batteries. manganese.orgazom.comeramet.com Manganese is an attractive component for batteries due to its abundance, low cost, and low toxicity. lbl.gov Manganese decanoate can be used as a precursor to synthesize the manganese oxides required for these battery cathodes. For instance, lithium manganese oxide (LMO) batteries utilize manganese dioxide in the cathode and are known for their fast charging capabilities and good thermal stability. azom.com Nickel manganese cobalt oxide (NMC) batteries, which are widely used in electric vehicles, also incorporate manganese in their cathodes to provide a balance of energy density, cost-effectiveness, and a long operational life. azom.comeramet.com Research is ongoing to develop and improve manganese-based cathode materials to enhance the performance of energy storage systems. lbl.gov

Adsorbent Materials Development

Manganese oxides and materials incorporating manganese oxides are being developed for use as adsorbents for environmental remediation. rsc.orgfrontiersin.orgnih.govresearchgate.netnih.gov These materials can be effective in removing heavy metals and other pollutants from water. nih.govresearchgate.netmdpi.comnih.gov Manganese decanoate can serve as a precursor for the synthesis of these manganese oxide-based adsorbent materials. The high surface area and specific surface chemistry of manganese oxide nanoparticles make them efficient nano-sorbents. rsc.org For example, manganese oxide-coated biochars and other natural materials have been studied for the removal of manganese and other heavy metals from groundwater. mdpi.com Adsorption is considered a practical and cost-effective method for water treatment. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-decanoic acid, manganese salt, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting manganese salts (e.g., manganese chloride) with n-decanoic acid under controlled pH and temperature. A common approach is to dissolve n-decanoic acid in an alkaline medium (e.g., NaOH), followed by dropwise addition of manganese chloride solution to precipitate the metal carboxylate. Purification via recrystallization or solvent extraction is critical. Characterization should include:

  • FT-IR spectroscopy : To confirm carboxylate-metal bonding (e.g., shifts in COO⁻ stretching frequencies ~1540–1650 cm⁻¹) .
  • Elemental analysis (CHNS/O) : To verify stoichiometry of Mn²⁺ to carboxylate groups.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles .

Q. How do the physicochemical properties of N-decanoic acid, manganese salt, influence its stability in experimental systems?

  • Methodological Answer : Key properties include:

  • Melting point : Pure n-decanoic acid melts at 28.6°C , but the manganese salt may exhibit higher thermal stability due to ionic bonding.
  • Solubility : Limited in polar solvents (e.g., water) but soluble in organic solvents like ethanol or hexane. Stability in aqueous systems requires pH monitoring to prevent dissociation.
  • Hygroscopicity : Manganese salts may attract moisture; store in anhydrous conditions under inert gas .

Q. What analytical techniques are optimal for quantifying N-decanoic acid, manganese salt, in complex matrices?

  • Methodological Answer :

  • Gas chromatography-mass spectrometry (GC-MS) : After derivatization (e.g., methylation) to improve volatility .
  • High-performance liquid chromatography (HPLC) : Use ion-pairing agents (e.g., sodium 1-decanesulfonate) for separation .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : To quantify manganese content and assess salt integrity .

Advanced Research Questions

Q. How does the manganese ion in N-decanoic acid, manganese salt, modulate its biological or catalytic activity compared to other metal carboxylates?

  • Methodological Answer : Manganese’s redox activity (Mn²⁺/Mn³⁺) may enhance catalytic properties in oxidation reactions. To evaluate:

  • Electrochemical studies : Cyclic voltammetry to identify redox potentials.
  • Enzymatic assays : Compare inhibition/activation effects on manganese-dependent enzymes (e.g., superoxide dismutase) .
  • Molecular docking : Analyze binding affinities to biological targets (e.g., PTGS2) using AutoDock, as demonstrated for n-decanoic acid derivatives .

Q. How can researchers resolve contradictions in thermal stability data for metal carboxylates like N-decanoic acid, manganese salt?

  • Methodological Answer : Inconsistent thermal data may arise from impurities or varying hydration states. Mitigation strategies include:

  • Controlled synthesis : Ensure stoichiometric ratios and anhydrous conditions.
  • Differential scanning calorimetry (DSC) : Correlate phase transitions with structural changes.
  • Comparative studies : Benchmark against well-characterized analogs (e.g., lauric acid-manganese salts) .

Q. What experimental parameters optimize the use of N-decanoic acid, manganese salt, in phase-change materials (PCMs) for thermal energy storage?

  • Methodological Answer : PCM applications require high latent heat and cycling stability. Key parameters:

  • Eutectic mixtures : Blend with lauric acid to lower melting points and enhance energy density .
  • Encapsulation : Use silica or polymer matrices to prevent leakage during phase transitions.
  • Accelerated thermal cycling : Test ≥100 cycles to assess degradation mechanisms (e.g., Mn leaching) .

Q. How do extraction methods (e.g., SPME vs. SDE) affect the recovery of N-decanoic acid derivatives in biological or environmental samples?

  • Methodological Answer :

Method Advantages Limitations Identified Components
SPMEHigh sensitivity for volatilesPoor recovery of polar metabolites41 volatiles (e.g., n-decanoic acid)
SDEEfficient for thermally stable compoundsDegrades heat-sensitive analytes22 volatiles (e.g., dodecanoic acid)
  • Hybrid approach : Combine SPME and SDE to maximize coverage, followed by GC-MS/MS for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.